molecular formula C13H9NOS B8495017 3-phenyl-7H-thieno[2,3-b]pyridin-4-one

3-phenyl-7H-thieno[2,3-b]pyridin-4-one

Cat. No.: B8495017
M. Wt: 227.28 g/mol
InChI Key: GETRYMBJQGMIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-7H-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyridine core with a phenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This reaction typically requires heating the thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7H-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the thieno[2,3-b]pyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-7H-thieno[2,3-b]pyridin-4-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

3-phenyl-7H-thieno[2,3-b]pyridin-4-one

InChI

InChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

GETRYMBJQGMIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenyl ether (15 ml) was heated to reflux and 2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione (1.41 g, 4.29 mmol) was added in portions with evolution of gas. The reaction mixture was kept at reflux for a further 45 min, before cooling to room temperature. Trituration with diisopropyl ether and petroleum ether (40-60°) gave 3-phenyl-7H-thieno[2,3-b]pyridine-4-one. Yield=0.7 g, (72%).
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-5-[(4-phenyl-thiophen-2-ylamino)-methylene]-[1,3]dioxane-4,6-dione
Quantity
1.41 g
Type
reactant
Reaction Step Three

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